Omadacycline

Descripción

Propiedades

IUPAC Name |

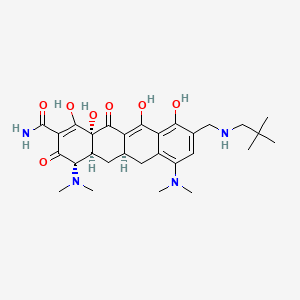

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYKVCURWJGLPG-IQZGDKDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027687 | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389139-89-3 | |

| Record name | Omadacycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMADACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omadacycline's Evasion of Tetracycline Resistance: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omadacycline is a novel, first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, engineered to combat the growing threat of antibiotic resistance.[1][2] Approved by the U.S. Food and Drug Administration for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections, this compound demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those that have developed resistance to older tetracycline-class antibiotics.[1][3][4] This guide provides an in-depth technical analysis of this compound's core mechanism of action and, critically, the structural modifications that enable it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like its predecessors, this compound's primary mode of action is the inhibition of bacterial protein synthesis.[3][4][5][6] This process is initiated by the binding of this compound to the 30S subunit of the bacterial ribosome.[3][5][6][7] Specifically, it occupies the primary tetracycline binding site, a crucial location for the translation process.[3][6][7] By binding to this site, this compound physically obstructs the entry of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[6] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect.[6] Macromolecular synthesis experiments have confirmed that this compound's principal effect is the potent inhibition of protein synthesis, showing greater potency than tetracycline itself.[2][8]

Circumventing Tetracycline Resistance

This compound's clinical utility is largely defined by its ability to remain effective against bacteria that are resistant to other tetracyclines.[5] This is achieved through key structural modifications at the C7 and C9 positions of its tetracycline D-ring, which directly counter the two most common forms of tetracycline resistance.[3][4][5]

Evasion of Efflux Pumps

Bacterial efflux pumps, such as those encoded by the tet(K) and tet(L) genes, are membrane proteins that actively transport tetracyclines out of the cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations.[1][3][6]

This compound's Solution: A modification at the C7 position of the D-ring allows this compound to circumvent this resistance mechanism.[3][4][5] This structural alteration makes this compound a poor substrate for these efflux pumps, meaning it is not efficiently recognized and expelled from the bacterial cell.[1] As a result, this compound can accumulate intracellularly to concentrations high enough to inhibit protein synthesis, even in bacteria expressing these pumps.[8]

Overcoming Ribosomal Protection

Ribosomal Protection Proteins (RPPs), such as Tet(M) and Tet(O), represent another major resistance strategy.[2] These proteins bind to the ribosome and, through a GTP-dependent mechanism, cause a conformational change that dislodges the bound tetracycline molecule from its target site, thereby allowing protein synthesis to resume.[9]

This compound's Solution: The addition of a novel aminomethyl group at the C9 position of the D-ring is the key to overcoming ribosomal protection.[3][4][5] This bulky side chain creates additional interactions with the 16S rRNA of the 30S subunit, anchoring this compound more securely in its binding pocket.[3] This modification sterically hinders the RPPs, preventing them from effectively binding to the ribosome and displacing the antibiotic.[6] Consequently, this compound remains bound to its target, and protein synthesis remains inhibited even in the presence of RPPs.[2][8]

Quantitative Data: In Vitro Susceptibility

The efficacy of this compound against tetracycline-resistant strains is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. The following tables summarize representative MIC data, demonstrating this compound's retained potency compared to older tetracyclines.

Table 1: this compound MICs against Tetracycline-Resistant Gram-Positive Isolates

| Organism | Resistance Mechanism(s) | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus | tet(K) (efflux) | 0.12 - 0.25[10] | 0.5[10] | ≥8[10] |

| Staphylococcus aureus | tet(M) (ribosomal protection) | 0.25 - 2[10] | 8 - 16[1] | >64[1] |

| Enterococcus faecalis | tet(M) (ribosomal protection) | 0.25[1][3] | 2 - 8[1] | 32 - 64[1] |

| Enterococcus faecium | tet(M) & tet(L) | 0.25[1] | 16[1] | >64[1] |

| Streptococcus pneumoniae | tet(M) (ribosomal protection) | ≤0.06[1] | N/A | N/A |

Table 2: this compound MICs against Tetracycline-Resistant Gram-Negative Isolates

| Organism | Resistance Mechanism(s) | This compound MIC50/MIC90 (µg/mL) | Tigecycline MIC50/MIC90 (µg/mL) |

| Enterobacteriaceae | tet(B) (efflux) | 1 / 4[10] | 0.25 / 0.5[10] |

| Enterobacteriaceae | tet(A) (efflux) | 4 (MIC50)[10] | N/A |

| Enterobacteriaceae | tet(D) (efflux) | 2 (MIC50)[10] | N/A |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, typically cation-adjusted Mueller-Hinton Broth.[12][13]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5x105 colony-forming units (CFU)/mL.[11]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.[11][13]

-

Analysis: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[11][13]

In Vitro Translation (Cell-Free Protein Synthesis) Assay

This assay directly measures the inhibitory effect of an antibiotic on ribosomal function in a reconstituted, cell-free system.[14][15]

-

System Setup: A commercially available in vitro transcription-translation system (e.g., PURExpress) is used, containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).[15]

-

Reporter Gene: A plasmid containing a reporter gene, such as luciferase or green fluorescent protein (GFP), is added to the system.[15]

-

Inhibition: Varying concentrations of this compound are added to the reaction mixtures. A no-antibiotic sample serves as a positive control.

-

Incubation: The reactions are incubated at 37°C to allow for transcription and translation of the reporter gene.

-

Quantification: The amount of synthesized reporter protein is quantified over time by measuring luminescence (for luciferase) or fluorescence (for GFP).[16] A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.[15]

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique used to obtain a genome-wide snapshot of protein synthesis. It can reveal the specific codons where ribosomes pause or stall in the presence of an antibiotic.

-

Cell Treatment: Bacterial cultures are treated with the antibiotic (e.g., this compound) for a short period to arrest translation.

-

Lysis & Nuclease Digestion: Cells are lysed, and the lysate is treated with ribonucleases (RNases) to degrade any mRNA not protected by ribosomes.

-

Monosome Isolation: The ribosome-mRNA complexes (monosomes) are isolated, often by sucrose gradient centrifugation.[17]

-

Footprint Extraction: The mRNA fragments protected by the ribosome (known as "footprints") are extracted.

-

Library Preparation & Sequencing: The footprints are converted into a cDNA library and sequenced using next-generation sequencing.

-

Data Analysis: The sequenced reads are mapped back to the genome to determine the density of ribosomes at each codon, revealing antibiotic-induced stalling patterns.[18]

Conclusion

This compound represents a significant advancement in the tetracycline class of antibiotics, specifically designed to overcome prevalent resistance mechanisms. Its core action remains the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit.[3][6] However, its clinical value is magnified by strategic modifications at the C7 and C9 positions.[3][4] The C7 modification enables evasion of bacterial efflux pumps, while the C9 aminomethyl group provides a steric barrier against ribosomal protection proteins.[3][5] This dual-evasion strategy restores activity against a wide array of clinically important pathogens that have acquired resistance to older tetracyclines, establishing this compound as a critical tool in the ongoing battle against antibiotic-resistant infections.[1]

References

- 1. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. The Novel Aminomethylcycline this compound Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. This compound in Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 13. microchemlab.com [microchemlab.com]

- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Aminomethylcyclines: A Deep Dive into the Structure-Activity Relationship of Omadacycline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents that can overcome existing resistance mechanisms. The aminomethylcyclines, a novel class of tetracycline derivatives, represent a significant advancement in this field. Omadacycline, the first-in-class aminomethylcycline, demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of aminomethylcyclines, with a primary focus on this compound. It delves into the core chemical modifications that confer its enhanced antibacterial properties, its mechanism of action, and its ability to evade common tetracycline resistance pathways. Detailed experimental protocols for key assays and quantitative antibacterial activity data are presented to serve as a valuable resource for researchers in the field of antibiotic discovery and development.

Introduction: The Evolution of Tetracyclines to Aminomethylcyclines

Tetracyclines have been a cornerstone of antibacterial therapy for decades. However, their efficacy has been compromised by the widespread emergence of two primary resistance mechanisms: active drug efflux by Tet proteins and ribosomal protection mediated by proteins like Tet(M) and Tet(O).[1][2] This challenge prompted the development of new tetracycline analogs capable of evading these resistance mechanisms. The aminomethylcyclines emerged from a focused medicinal chemistry effort to modify the minocycline scaffold, specifically at the C-9 position.[3][4] This led to the discovery of this compound (9-neopentylaminomethylminocycline), a compound with potent activity against tetracycline-resistant pathogens.[1][3]

The core innovation of the aminomethylcyclines lies in the introduction of a substituent at the C-9 position of the tetracycline D-ring. This modification is crucial for overcoming ribosomal protection.[5][6] Additionally, modifications at the C-7 position help to circumvent tetracycline-specific efflux pumps.[5][7]

References

- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

Omadacycline's Potent In Vitro Activity Against Gram-Positive Pathogens: A Technical Guide

An in-depth analysis of the in vitro spectrum of activity of omadacycline, a novel aminomethylcycline antibiotic, reveals its potent and broad efficacy against a wide array of Gram-positive pathogens, including multidrug-resistant strains of significant clinical concern. This technical guide provides a comprehensive overview of its activity, detailed experimental methodologies, and a visual representation of its mechanism of action for researchers, scientists, and drug development professionals.

This compound demonstrates remarkable in vitro activity against key Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Enterococcus faecium.[1][2][3][4] Its efficacy extends to challenging resistant phenotypes such as methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant S. pneumoniae.[1][5][6]

Quantitative Summary of In Vitro Activity

The in vitro potency of this compound is consistently demonstrated by its low minimum inhibitory concentration (MIC) values. The following tables summarize the MIC50, MIC90, and MIC ranges of this compound against various Gram-positive pathogens as reported in multiple surveillance studies.

| Pathogen | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus | ||||

| All isolates | 4,215 | 0.12 | 0.25 | - |

| Methicillin-susceptible (MSSA) | - | 0.12 | 0.25 | - |

| Methicillin-resistant (MRSA) | 299 | 0.12 | 0.5 | - |

| Healthcare-associated MRSA (HA-MRSA) | - | - | 0.12 | - |

| Community-associated MRSA (CA-MRSA) | - | - | 0.12 | - |

| Tetracycline-resistant S. aureus | - | 0.12 | 0.5 | - |

| Streptococcus pneumoniae | ||||

| All isolates | 304 (2014) | 0.06 | 0.06 | - |

| All isolates | 1,834 (2010) | 0.06 | 0.12 | - |

| Penicillin-susceptible | - | - | 0.06-0.12 | - |

| Penicillin-intermediate | - | - | 0.06-0.12 | - |

| Penicillin-resistant | - | - | 0.06-0.12 | - |

| Multidrug-resistant (MDR) | - | - | 0.06-0.12 | - |

| Ceftriaxone-nonsusceptible | - | - | 0.06-0.12 | - |

| Enterococcus faecalis | ||||

| All isolates | - | 0.06 | 0.25 | 0.06-1.0 |

| Vancomycin-resistant (VRE) | - | - | 0.25 | - |

| Enterococcus faecium | ||||

| All isolates | >1,500 | 0.06 | 0.12 | - |

| Vancomycin-resistant (VRE) | - | - | 0.12 | - |

| β-hemolytic streptococci | ||||

| All isolates | - | 0.06 | 0.12 | - |

| Streptococcus pyogenes | - | 0.06 | 0.12 | - |

| Viridans group streptococci | ||||

| All isolates | - | 0.03 | 0.06 | - |

Experimental Protocols

The in vitro susceptibility data for this compound presented in this guide are primarily derived from studies employing standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8] The predominant method used is broth microdilution.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The general procedure is as follows:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar media to obtain pure, isolated colonies. Several colonies are then used to prepare a bacterial suspension in a sterile broth or saline solution, which is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations. These dilutions are dispensed into the wells of a microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, incubation is performed in an atmosphere with 5% CO₂.

-

Determination of MIC: Following incubation, the microtiter plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Quality Control: Concurrently with the testing of clinical isolates, reference strains with known MIC values for this compound, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, are tested to ensure the accuracy and reproducibility of the results.[7]

Visualizing the Workflow and Mechanism of Action

To further elucidate the processes involved in determining this compound's in vitro activity and its mode of action, the following diagrams have been generated.

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

This compound, a semisynthetic derivative of minocycline, exerts its antibacterial effect by inhibiting protein synthesis.[6][9] Its chemical structure allows it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[5][9][10]

Mechanism of action of this compound and its evasion of resistance mechanisms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Surveillance of this compound activity tested against clinical isolates from the USA: report from the SENTRY Antimicrobial Surveillance Program, 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro and In Vivo Antibacterial Activities of this compound, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of this compound Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

Omadacycline: A Technical Guide to its Discovery and Semisynthetic Derivation from Minocycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omadacycline is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics, developed to overcome the primary mechanisms of tetracycline resistance. This technical guide provides an in-depth overview of the discovery of this compound and its semisynthetic derivation from the established antibiotic, minocycline. The document details the strategic chemical modifications undertaken to circumvent bacterial resistance mechanisms, namely efflux pumps and ribosomal protection. Included are detailed experimental protocols derived from patent literature, comprehensive tables of its potent in-vitro activity against a broad spectrum of clinically relevant pathogens, and visualizations of the discovery and synthesis workflows.

Introduction: The Need for Novel Tetracyclines

The tetracycline class of antibiotics, first discovered in the 1940s, has been a cornerstone of infectious disease treatment due to its broad spectrum of activity.[1] These bacteriostatic agents act by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] However, their extensive use has led to the widespread emergence of two major resistance mechanisms:

-

Efflux Pumps: Bacterial proteins (such as Tet(K) and Tet(L)) that actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target.[1]

-

Ribosomal Protection: Proteins (such as Tet(M) and Tet(O)) that bind to the ribosome, causing a conformational change that releases the antibiotic, allowing protein synthesis to resume.[1]

The development of second-generation tetracyclines like doxycycline and minocycline in the 1970s offered improved pharmacokinetic properties.[1] The subsequent creation of tigecycline, a glycylcycline derivative of minocycline, demonstrated that modifications at the C-9 position of the tetracycline D-ring could successfully evade these resistance mechanisms.[1] This success spurred further research into novel C-9 substituted minocycline derivatives, leading to the discovery of the aminomethylcyclines (AMCs).[3][4]

Discovery of this compound: A Structure-Activity Relationship Approach

The discovery of this compound was the result of a systematic medicinal chemistry effort to identify a new class of C-9 substituted minocyclines, the aminomethylcyclines (AMCs), with potent activity against multidrug-resistant bacteria.[3] The core strategy involved creating a reactive intermediate, 9-aminomethylminocycline, which served as a versatile scaffold for further chemical modifications.[5] Researchers synthesized a series of novel AMC derivatives and evaluated their in-vitro activity against bacterial strains expressing known tetracycline resistance mechanisms. This structure-activity relationship (SAR) study identified key structural features that enhanced potency and circumvented resistance.[3][4] this compound, then known as PTK-0796, emerged as a lead candidate due to its potent activity against both tetracycline-susceptible and resistant Gram-positive pathogens.[3]

Semisynthetic Derivation from Minocycline

This compound is produced via a multi-step semisynthetic process starting from minocycline. The synthesis involves three primary transformations: amidomethylation at the C-9 position, deprotection of the resulting phthalimide, and a final reductive amination to install the neopentyl group.

Experimental Protocols

The following protocols are synthesized from publicly available patent literature and represent the key steps in the derivation of this compound.[1][6]

Step 1: Synthesis of 9-(Phthalimidomethyl)minocycline

-

Reaction: To a flask charged with trifluoroacetic acid (1 L) under an argon atmosphere, add minocycline hydrochloride (200 g) and N-hydroxymethylphthalimide (100 g) with stirring.

-

Conditions: Once all solids have dissolved, add concentrated sulfuric acid (H₂SO₄, 40 mL) dropwise while maintaining the reaction temperature below 20°C. Stir the mixture at room temperature for approximately 18-24 hours.

-

Workup: The reaction mixture is poured into a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 9-(phthalimidomethyl)minocycline intermediate.

Step 2: Synthesis of 9-(Aminomethyl)minocycline Dihydrochloride

-

Reaction: Suspend the crude 9-(phthalimidomethyl)minocycline from Step 1 in an appropriate solvent such as methanol.

-

Conditions: Add a significant excess of methylamine (typically as a solution in ethanol or THF) to the suspension. The reaction is stirred at room temperature until the deprotection is complete, as monitored by a suitable chromatographic method (e.g., HPLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is treated with an acidic solution (e.g., HCl in ethanol) to precipitate the dihydrochloride salt of the product. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield 9-(aminomethyl)minocycline dihydrochloride.

Step 3: Synthesis of this compound (Reductive Amination)

-

Reaction: Combine 9-(aminomethyl)minocycline dihydrochloride (200 mg, 1 eq.), dimethylformamide (DMF), and trimethylacetaldehyde (pivaldehyde, 45 μL, 1 eq.) in a reaction flask and stir.[6]

-

Conditions: Add triethylamine (150 μL, 3 eq.) to the mixture. After several minutes of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 175 mg, 2 eq.) and indium(III) chloride (InCl₃, 9 mg, 0.1 eq.).[6] The reaction progress is monitored by HPLC.

-

Workup and Purification: After the reaction is complete (typically within a few hours), the solvent is removed in vacuo. The crude this compound is then purified using standard techniques such as preparative high-performance liquid chromatography (HPLC) to yield the final product as a free base. The base can be further converted to a suitable salt, such as the tosylate, for pharmaceutical formulation.

Quantitative Data: In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with established resistance to other tetracyclines. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various clinically significant isolates.

Table 1: Activity of this compound against Gram-Positive Pathogens

| Organism (Resistance Mechanism) | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Staphylococcus aureus (All) | 4,215 | 0.12 | 0.25 |

| S. aureus (MRSA) | - | - | 0.25 |

| S. aureus (Tetracycline-Resistant, tet(K)) | 19 | - | 1.0 |

| S. aureus (Tetracycline-Resistant, tet(M)) | 19 | - | 1.0 |

| Streptococcus pneumoniae (All) | - | 0.06 | 0.12 |

| S. pneumoniae (Penicillin-Resistant) | - | - | 0.25 |

| Enterococcus faecalis (Vancomycin-Resistant, VRE) | - | - | 0.25 |

| Enterococcus faecium (Vancomycin-Resistant, VRE) | - | 0.06 | 0.12 |

| Beta-hemolytic Streptococci | - | - | 0.5 |

Data compiled from multiple surveillance studies.[3][7]

Table 2: Activity of this compound against Gram-Negative and Atypical Pathogens

| Organism | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Escherichia coli | - | 0.5 | 2.0 |

| Haemophilus influenzae | - | 1.0 | 2.0 |

| Klebsiella pneumoniae | - | 1.0 | 8.0 |

| Moraxella catarrhalis | - | 0.25 | 0.25 |

| Legionella pneumophila | - | 0.25 | 0.25 |

| Bacillus anthracis | - | - | 0.06 |

| Yersinia pestis | - | - | 1.0 |

Data compiled from multiple surveillance studies.[7][8]

Conclusion

The semisynthetic derivation of this compound from minocycline represents a successful application of modern medicinal chemistry principles to revitalize an established class of antibiotics. By strategically modifying the C-9 position of the tetracycline core, the resulting aminomethylcycline overcomes the most prevalent forms of tetracycline resistance. The comprehensive in vitro data confirms its potent and broad-spectrum activity against a wide array of challenging pathogens. This compound serves as a critical example of how existing natural product scaffolds can be intelligently modified to address the urgent and evolving threat of antimicrobial resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. US7553828B2 - 9-aminomethyl substituted minocycline compounds - Google Patents [patents.google.com]

- 7. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Omadacycline's High-Affinity Binding to the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omadacycline, a novel aminomethylcycline antibiotic, exhibits potent antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth analysis of the binding affinity of this compound to the 30S ribosomal subunit, the smaller of the two subunits that comprise the bacterial ribosome. Through a comprehensive review of biophysical and structural data, this document elucidates the molecular interactions, quantitative binding parameters, and the experimental methodologies used to characterize this critical drug-target interaction. This compound's unique structural modifications enable it to overcome common tetracycline resistance mechanisms, making it a valuable agent in the fight against multidrug-resistant pathogens.

Mechanism of Action: Targeting the Ribosomal A-Site

This compound, like other tetracycline-class antibiotics, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit.[1][2] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site (aminoacyl site) of the ribosome.[3] By preventing the entry of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis and inhibition of bacterial growth.[4]

The chemical structure of this compound, a semi-synthetic derivative of minocycline, features key modifications at the C7 and C9 positions of the tetracycline D-ring. These modifications are crucial for its enhanced activity and ability to overcome resistance. The C9-aminomethyl substitution, in particular, plays a significant role in its potent interaction with the ribosome and its ability to circumvent ribosomal protection proteins, a major mechanism of tetracycline resistance.[5]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to the bacterial ribosome has been quantified using various in vitro techniques. While a direct dissociation constant (Kd) from methods like isothermal titration calorimetry has not been prominently reported in the reviewed literature, competitive binding assays and in vitro translation inhibition assays provide robust quantitative data on its interaction.

Biophysical studies have demonstrated that this compound binds to the 70S ribosome with an affinity comparable to that of minocycline, which is known to have a higher affinity for the ribosome than tetracycline.[6]

Table 1: Inhibitory Concentrations of this compound

| Metric | Bacterial Species/System | Value | Reference |

| IC50 | E. coli 70S Ribosome (Competitive Radiolabeled Ligand Binding Assay) | 1.96 ± 0.01 µM | [4] |

| IC50 | In vitro coupled prokaryotic transcription/translation system | 5.8 µM | [4] |

Note: The IC50 (half-maximal inhibitory concentration) in the competitive binding assay represents the concentration of this compound required to displace 50% of a radiolabeled tetracycline probe from the ribosome.

Structural Insights from Cryo-Electron Microscopy

High-resolution structural studies using cryo-electron microscopy (cryo-EM) have provided definitive evidence of this compound's binding site on the 30S ribosomal subunit. A cryo-EM structure of this compound bound to the Escherichia coli 30S ribosomal subunit head (PDB ID: 8CA7) has been determined at a resolution of 2.06 Å.[7]

These structural data confirm that this compound binds to the primary tetracycline binding site in the A-site of the 30S subunit. The aminomethylcycline core is positioned to interact with key nucleotides of the 16S rRNA, effectively blocking the path of incoming aa-tRNA. The high-resolution structure allows for a detailed analysis of the hydrogen bonds and other molecular interactions that contribute to the high-affinity binding of this compound.

Experimental Protocols

The characterization of this compound's binding to the 30S ribosomal subunit relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radiolabeled Ligand Binding Assay

This assay quantifies the binding affinity of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-tetracycline) for binding to the ribosome.

Materials:

-

Purified 70S ribosomes from a suitable bacterial strain (e.g., E. coli)

-

[3H]-tetracycline (radiolabeled ligand)

-

Unlabeled this compound (competitor ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM β-mercaptoethanol)

-

Nitrocellulose and glass fiber filters

-

Scintillation cocktail and scintillation counter

Procedure:

-

A constant concentration of 70S ribosomes and [3H]-tetracycline are incubated with varying concentrations of unlabeled this compound in the binding buffer.

-

The reaction mixtures are incubated at 37°C to reach binding equilibrium.

-

The reaction is terminated by rapid filtration through a nitrocellulose membrane, which retains the ribosome-ligand complexes, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filter is quantified using a liquid scintillation counter.

-

The concentration of this compound that inhibits 50% of [3H]-tetracycline binding (IC50) is determined by plotting the percentage of bound radioligand against the logarithm of the this compound concentration and fitting the data to a competitive binding model.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free)

This assay directly measures the functional consequence of this compound binding to the ribosome by quantifying the inhibition of protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract for in vitro transcription-translation

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound at various concentrations

-

Substrate for the reporter enzyme (e.g., luciferin for luciferase)

-

Luminometer or spectrophotometer

Procedure:

-

The cell-free protein synthesis reaction is assembled by combining the S30 extract, DNA template, amino acids, and energy source.

-

This compound is added to the reactions at a range of concentrations. A control reaction without any antibiotic is also prepared.

-

The reactions are incubated at 37°C to allow for transcription and translation to occur.

-

After incubation, the amount of reporter protein synthesized is quantified by measuring its enzymatic activity (e.g., luminescence for luciferase).

-

The percentage of inhibition of protein synthesis is calculated for each this compound concentration relative to the no-antibiotic control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chemical Probing with Dimethyl Sulfate (DMS)

DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded RNA regions. Ligand binding can protect these nucleotides from modification, creating a "footprint" that can be detected by reverse transcription.[3]

Materials:

-

Purified 70S ribosomes or 30S subunits

-

This compound

-

Dimethyl sulfate (DMS)

-

Reverse transcriptase

-

Radiolabeled DNA primer complementary to a region downstream of the expected binding site on the 16S rRNA

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Ribosomes are incubated with or without this compound in a suitable buffer.

-

A small amount of DMS is added to the reaction and incubated for a short period to allow for limited methylation of accessible nucleotides.

-

The reaction is quenched, and the ribosomal RNA is purified.

-

A radiolabeled primer is annealed to the purified 16S rRNA.

-

Reverse transcriptase is used to synthesize cDNA from the RNA template. The enzyme will stop at the nucleotide preceding a methylated base.

-

The cDNA products are resolved by denaturing PAGE.

-

The gel is exposed to a phosphor screen, and the resulting bands are visualized. A decrease in the intensity of a band in the presence of this compound indicates protection of that nucleotide, revealing the binding site.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Aminomethylcycline this compound Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Understanding molecular mechanisms driving antibiotic action and ribosome assembly: uncovering targets for anti- infectives [addi.ehu.eus]

- 6. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8CA7: this compound and spectinomycin bound to the 30S ribosomal subunit head [ncbi.nlm.nih.gov]

Antibacterial activity of Omadacycline against atypical bacteria like Legionella and Chlamydia

Omadacycline's Antibacterial Efficacy Against Atypical Pathogens: Legionella and Chlamydia

An In-depth Technical Analysis for Researchers and Drug Development Professionals

This compound, a novel aminomethylcycline antibiotic, demonstrates potent in vitro activity against a range of clinically significant pathogens, including the atypical bacteria responsible for community-acquired pneumonia (CAP). This guide provides a detailed examination of its antibacterial action against Legionella pneumophila and Chlamydia pneumoniae, summarizing key quantitative data, outlining experimental methodologies, and illustrating core mechanisms and workflows. This compound's ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, positions it as a valuable agent in the antimicrobial armamentarium.[1][2][3][4]

Quantitative Analysis of Antibacterial Activity

The in vitro potency of this compound against Legionella pneumophila and Chlamydia pneumoniae has been systematically evaluated and compared with other standard-of-care antibiotics. The data, presented below in tabular format, highlights this compound's consistent and potent activity.

Activity Against Legionella pneumophila

This compound exhibits robust activity against various serogroups of L. pneumophila. Studies have shown that its Minimum Inhibitory Concentration (MIC) values are comparable to or lower than several other antibiotics commonly used to treat Legionnaires' disease.[5] Notably, against L. pneumophila serogroup 1, the most prevalent cause of human infections, this compound's MIC90 was 0.25 mg/L.[5] This demonstrates its significant potential for treating infections caused by this pathogen.

| Table 1: In Vitro Activity of this compound and Comparators Against Legionella pneumophila | | :--- | :--- | :--- | :--- | | Antibiotic | Isolate Serogroups | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | | this compound | 1-6 (n=100) | 0.06 - 1 | 0.25 | 0.5 | | this compound | 1 (n=50) | 0.06 - 0.25 | 0.25 | 0.25 | | Doxycycline | 1 (n=50) | 0.5 - 1 | 1 | 1 | | Azithromycin | 1 (n=50) | 0.008 - 0.5 | 0.06 | 0.5 | | Erythromycin | 1 (n=50) | 0.12 - 1 | 0.25 | 1 | | Levofloxacin | 1 (n=50) | ≤0.004 - 0.008 | 0.008 | 0.008 | | Moxifloxacin | 1 (n=50) | ≤0.004 - 0.016 | 0.008 | 0.016 |

Data sourced from Dubois et al., 2020.[5][6]

Intracellular Activity Against Legionella pneumophila

A critical aspect of treating Legionella infections is the antibiotic's ability to penetrate and act within host cells, as L. pneumophila is an intracellular pathogen.[7] this compound has demonstrated effective intracellular activity. The Minimum Intracellular Eradication Concentration (MIEC) required to inhibit 90% of intracellular bacterial growth was determined in human monocyte-macrophage U-937 cells.

| Table 2: Intracellular Activity of this compound and Comparators Against L. pneumophila Serogroup 1 | | :--- | :--- | :--- | :--- | :--- | | Antibiotic | MIC (mg/L) | MIEC (mg/L) at Day 3 | MIEC/MIC Ratio at Day 3 | MIEC (mg/L) at Day 5 | MIEC/MIC Ratio at Day 5 | | this compound | 0.25 | 0.12 | 0.5 | 0.06 | 0.24 | | Doxycycline | 1 | 0.5 | 0.5 | 1 | 1 | | Azithromycin | 0.5 | >0.5 | >1 | >0.5 | >1 | | Moxifloxacin | 0.016 | 0.008 | 0.5 | 0.008 | 0.5 |

Data sourced from Dubois et al., 2020.[5]

Activity Against Chlamydia pneumoniae

This compound has also shown potent in vitro activity against C. pneumoniae, another significant cause of atypical pneumonia.[8] Its efficacy is comparable to that of other antibiotics with proven clinical effectiveness against this pathogen.[8][9]

| Table 3: In Vitro Activity of this compound and Comparators Against Chlamydia pneumoniae (n=15 isolates) | | :--- | :--- | :--- | :--- | :--- | | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC90 (µg/mL) | | this compound | 0.03 - 0.5 | 0.125 | 0.25 | 0.5 | | Azithromycin | 0.03 - 0.06 | 0.06 | 0.06 | 0.06 | | Doxycycline | 0.03 - 0.125 | 0.06 | 0.125 | 0.125 | | Moxifloxacin | 0.06 - 0.125 | 0.06 | 0.125 | 0.125 | | Levofloxacin | 0.25 - 0.5 | 0.25 | 0.5 | 0.5 |

Data sourced from Kohlhoff et al., 2019.[8][9]

Mechanism of Action and Resistance Evasion

This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][10] However, structural modifications, specifically at the C-9 position of the D-ring, enable it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection proteins and tetracycline-specific efflux pumps.[1][10] This allows this compound to maintain activity against strains that are resistant to older tetracyclines.[2][4]

Caption: this compound's mechanism of action and evasion of tetracycline resistance.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from specific and reproducible experimental protocols. The methodologies for determining the in vitro and intracellular activity against Legionella and Chlamydia are detailed below.

Susceptibility Testing of Legionella pneumophila

The in vitro activity of this compound against L. pneumophila is determined using a broth microdilution method.

Protocol:

-

Bacterial Strains: A panel of L. pneumophila isolates, including various serogroups, is used.

-

Medium: Standard buffered yeast extract (BYE) broth is the growth medium.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a target concentration.

-

Microdilution Plates: 96-well microtiter plates are prepared with serial two-fold dilutions of this compound and comparator antibiotics, with concentrations typically ranging from 0.004 to 128 mg/L.[6]

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C in a humidified atmosphere.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.

Caption: Workflow for Legionella pneumophila MIC determination via broth microdilution.

Intracellular Activity Testing Against Legionella pneumophila

The intracellular efficacy of this compound is assessed using a human monocyte cell line model.

Protocol:

-

Cell Culture: Human U-937 mononuclear cells are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum.[6]

-

Infection: The U-937 cells (1 x 10^6 to 2 x 10^6 cells/ml) are infected with a L. pneumophila inoculum (10^4 to 10^5 CFU/ml).[6]

-

Antibiotic Exposure: After a 24-hour incubation period to allow for bacterial entry into the cells, the infected cultures are washed. Antibiotics are then added at concentrations relative to their MIC (e.g., 1x MIC).[6]

-

Incubation and Sampling: Cultures are incubated for several days. Samples are taken at various time points (e.g., Day 0, 1, 3, 5, 7).

-

CFU Enumeration: To determine the number of viable intracellular bacteria, the monocytes in the samples are lysed with distilled water, and the lysate is plated on BYE agar. Colony-forming units (CFU) are counted after incubation.

-

MIEC Determination: The MIEC is the minimum extracellular concentration of the antibiotic that results in a significant reduction (e.g., ≥90%) in intracellular bacterial growth.[6]

Caption: Workflow for determining intracellular activity against Legionella pneumophila.

Susceptibility Testing of Chlamydia pneumoniae

Due to its obligate intracellular nature, the susceptibility of C. pneumoniae is determined using a cell culture-based assay.

Protocol:

-

Cell Line: HEp-2 cells are grown in 96-well microtiter plates to form a monolayer.[8][9]

-

Inoculum: A standardized inoculum of C. pneumoniae (e.g., 10^4 inclusion-forming units/ml) is prepared.[8][9]

-

Infection: The HEp-2 cell monolayers are inoculated with the bacterial suspension. The plates are centrifuged to facilitate infection and then incubated.[8][9]

-

Antibiotic Addition: The inoculum is removed, and fresh medium containing cycloheximide (to inhibit host cell protein synthesis) and serial two-fold dilutions of the test antibiotics is added to the wells.[8][9]

-

Incubation: The plates are incubated for a period sufficient for chlamydial replication (e.g., 72 hours).

-

Staining and Visualization: After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody targeting a chlamydial antigen). The number of chlamydial inclusions is visualized and counted using fluorescence microscopy.

-

MIC/MBC Determination:

-

MIC: The lowest antibiotic concentration at which there is a significant reduction (e.g., ≥90%) in the number of inclusions compared to the control.

-

MBC (Minimum Bactericidal Concentration): After the initial incubation, the antibiotic-containing medium is removed, the cells are lysed, and the lysate is passaged onto fresh cell monolayers to determine the lowest concentration of antibiotic that killed the bacteria.

-

Caption: Workflow for Chlamydia pneumoniae susceptibility testing in cell culture.

Conclusion

This compound demonstrates potent in vitro and intracellular activity against the atypical pathogens Legionella pneumophila and Chlamydia pneumoniae. Its mechanism of action, which includes the ability to overcome common tetracycline resistance pathways, combined with favorable MIC and MIEC values, supports its clinical utility for the treatment of community-acquired bacterial pneumonia where these organisms are suspected pathogens.[5][6] The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antimicrobial agents against these challenging intracellular bacteria.

References

- 1. New Perspectives on Antimicrobial Agents: this compound for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and Intracellular Activities of this compound against Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | this compound successfully treated severe Legionella pneumonia after moxifloxacin treatment failure: Case series [frontiersin.org]

- 8. In Vitro Activity of this compound against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

Omadacycline's Preclinical Efficacy Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of omadacycline against a wide spectrum of anaerobic bacteria. This compound, a novel aminomethylcycline, has demonstrated potent activity against these clinically important pathogens, addressing a critical need in the face of growing antimicrobial resistance. This document consolidates in vitro susceptibility data, details relevant experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in this field.

In Vitro Activity of this compound Against Anaerobic Bacteria

This compound has consistently exhibited robust in vitro activity against a diverse range of anaerobic bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested strains, providing a quantitative measure of this compound's potency.

Table 1: In Vitro Activity of this compound against Gram-Negative Anaerobic Bacteria

| Bacterial Species | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Bacteroides fragilis | Not Specified | 0.25 | 4 |

| Bacteroides thetaiotaomicron | Not Specified | 1 | 4 |

| Bacteroides ovatus | Not Specified | 0.5 | 8 |

| Bacteroides vulgatus | Not Specified | 0.12 | 1 |

| Prevotella spp. | Not Specified | 0.5 | 2 |

| Porphyromonas asaccharolytica | Not Specified | 0.25 | 0.5 |

Table 2: In Vitro Activity of this compound against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Clostridioides difficile | Not Specified | 0.25 | 0.5 |

| Clostridium perfringens | Not Specified | 4 | 16 |

| Peptostreptococcus spp. | Not Specified | 0.12 | 1 |

Mechanism of Action: Overcoming Tetracycline Resistance

This compound's efficacy stems from its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Its unique chemical structure, with modifications at the C7 and C9 positions, allows it to circumvent the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][2][3]

dot

Caption: this compound's mechanism of action and evasion of resistance.

Preclinical In Vivo Efficacy

This compound has demonstrated efficacy in various animal models of infection, including those involving anaerobic bacteria.[4][5] While detailed protocols for anaerobic-specific infection models are not extensively published, studies on intra-abdominal infections, which are often polymicrobial and include anaerobes, have shown positive outcomes.[4][5]

A commonly utilized model to assess in vivo efficacy is the neutropenic mouse thigh infection model . In this model, mice are rendered neutropenic and then infected intramuscularly with the target pathogen. This compound administered at various doses has been shown to produce a dose-dependent reduction in the bacterial load in the thighs of infected mice.

Another relevant model is the intraperitoneal infection mouse model , where a lethal inoculum of bacteria is injected into the peritoneal cavity. In such studies, this compound has shown efficacy comparable to or greater than other antibiotics.[2]

Experimental Protocols: In Vitro Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is typically performed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The agar dilution method is considered the reference standard.

Agar Dilution Method for Anaerobic Bacteria (CLSI Guideline)

This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

dot

Caption: Workflow for agar dilution susceptibility testing.

Conclusion

The preclinical data for this compound demonstrate its potent and broad-spectrum activity against clinically relevant anaerobic bacteria. Its ability to overcome common tetracycline resistance mechanisms, coupled with favorable outcomes in in vivo models, underscores its potential as a valuable therapeutic agent for the treatment of anaerobic infections. Further research into specific anaerobic infection models will continue to delineate its full clinical utility.

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. This compound: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

The Initial In Vivo Efficacy of Omadacycline in Murine Infection Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo efficacy of omadacycline in various murine infection models. This compound is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and select Gram-negative bacteria, including many resistant strains. This document summarizes key quantitative data from preclinical studies, offers detailed experimental methodologies for key infection models, and visualizes the mechanistic pathways of the antibiotic to support further research and development.

Core Efficacy Data in Murine Models

This compound has demonstrated potent efficacy in murine models of pneumonia, urinary tract infections (UTIs), and skin and soft tissue infections (SSTIs). The following tables summarize the key quantitative outcomes from these preclinical studies.

Table 1: Efficacy of this compound in Murine Pneumonia Models

| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) |

| Streptococcus pneumoniae | Neutropenic Lung Infection | 0.1 to 25.6 mg/kg SC q12h | 24-h plasma AUC/MIC for 1-log₁₀ kill | 6.1 to 180 | - |

| Staphylococcus aureus (MSSA/MRSA) | Neutropenic Pneumonia | 0.25 to 64 mg/kg SC q12h | 24-h ELF AUC/MIC for 1-log₁₀ kill | Median: 19.3 | - |

| Staphylococcus aureus (MRSA) | Post-Influenza A Virus (IAV) Pneumonia | 5, 10, or 20 mg/kg IP q12h for 6 days | Survival Rate | 5 mg/kg dose showed the highest survival (50%) and was comparable to linezolid.[1][2] | Linezolid (120 mg/kg SQ q12h) |

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio; ELF: Epithelial lining fluid; IP: Intraperitoneal; MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; SC: Subcutaneous; SQ: Subcutaneous.

Table 2: Efficacy of this compound in Murine Urinary Tract Infection (UTI) Models

| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) | | --- | --- | --- | --- | --- | | Escherichia coli (TET-S, CIP-R) | Ascending UTI | Single 25 mg/kg IV dose | Reduction in bacterial load (log₁₀ CFU/g) in kidneys and bladder | Comparable to gentamicin and superior to ciprofloxacin in reducing kidney and bladder bacterial counts.[3][4] | Gentamicin, Ciprofloxacin | | Escherichia coli (TET-R, CIP-R) | Ascending UTI | Single 25 mg/kg IV dose | Reduction in bacterial load (log₁₀ CFU/g) in kidneys and bladder | Less effective than gentamicin but more effective than ciprofloxacin in reducing kidney bacterial counts.[3][4] | Gentamicin, Ciprofloxacin |

CIP-R: Ciprofloxacin-resistant; IV: Intravenous; TET-R: Tetracycline-resistant; TET-S: Tetracycline-susceptible.

Table 3: Efficacy of this compound in Murine Skin and Soft Tissue Infection (SSTI) Models

| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) | | --- | --- | --- | --- | --- | | Staphylococcus aureus (MSSA/MRSA) | Neutropenic Thigh Infection | 0.25 to 64 mg/kg SC q12h | 24-h fAUC/MIC for 1-log₁₀ kill | Median: 57.7 | - | | Acinetobacter baumannii (MDR) | Dorsal Wound Infection | 10 mg/kg IP twice daily for 6 days | Survival and Bacterial Clearance | 100% survival and complete systemic clearance.[5] | Doxycycline, Tigecycline |

fAUC/MIC: Free drug area under the concentration-time curve to minimum inhibitory concentration ratio; MDR: Multi-drug resistant.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key murine infection models used in the evaluation of this compound.

Murine Pneumonia Model (Streptococcus pneumoniae or Staphylococcus aureus)

-

Animals: Specific pathogen-free, female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used. For neutropenic models, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

-

Inoculum Preparation: Bacteria are grown in appropriate broth (e.g., Todd-Hewitt broth for S. pneumoniae, Tryptic Soy Broth for S. aureus) to mid-logarithmic phase. The bacterial suspension is then washed and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (typically 10⁶ to 10⁸ CFU/mL).

-

Infection Procedure: Mice are anesthetized, and a specific volume of the bacterial inoculum (e.g., 50 µL) is administered via intranasal or intratracheal instillation to induce pneumonia.

-

Treatment: this compound or comparator antibiotics are administered at specified doses and routes (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time post-infection (e.g., 2 hours). Treatment is typically continued for a defined period (e.g., 24 hours to 7 days).

-

Endpoint Analysis:

-

Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

-

Survival: In survival studies, mice are monitored for a specified period (e.g., 7-10 days), and the survival rate is recorded.

-

Histopathology: Lung tissues may be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.

-

Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid or lung homogenates can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex bead arrays.

-

Murine Ascending Urinary Tract Infection Model (Escherichia coli)

-

Animals: Female C3H/HeN or BALB/c mice, 7-10 weeks old, are typically used for this model.

-

Inoculum Preparation: Uropathogenic E. coli is grown in Luria-Bertani (LB) broth. The culture is then centrifuged, washed, and resuspended in sterile PBS to a concentration of approximately 10⁸ CFU/mL.

-

Infection Procedure: Mice are anesthetized, and a soft polyethylene catheter is inserted through the urethra into the bladder. A small volume (e.g., 50 µL) of the bacterial suspension is instilled into the bladder.

-

Treatment: this compound or comparator antibiotics are administered at various doses and routes (e.g., intravenous, subcutaneous, or oral) at a specified time post-infection (e.g., 24 hours).

-

Endpoint Analysis:

-

Bacterial Load: At designated time points, mice are euthanized, and the bladder and kidneys are aseptically removed. The organs are homogenized, and serial dilutions are plated on agar plates (e.g., MacConkey agar) to enumerate the bacterial load (CFU/gram of tissue).

-

Histopathology: Kidney and bladder tissues can be processed for histological examination to assess inflammation and tissue damage.

-

Murine Skin and Soft Tissue Infection Model (Staphylococcus aureus)

-

Animals: Female BALB/c or CD-1 mice, 6-8 weeks old, are commonly used. For neutropenic models, mice are treated with cyclophosphamide.

-

Inoculum Preparation: S. aureus is grown in a suitable broth, washed, and resuspended in sterile saline or PBS to a high concentration (e.g., 10⁷ CFU/100 µL).

-

Infection Procedure:

-

Subcutaneous Abscess Model: A small area on the dorsum of each mouse is shaved. A specific volume of the bacterial suspension (e.g., 100 µL) is injected subcutaneously into the shaved area.

-

Wound Infection Model: After shaving the dorsum, a superficial wound is created using methods like tape stripping or a dermal abrasion tool. A small volume of the bacterial suspension is then applied to the wound.

-

-

Treatment: this compound or comparator agents are administered systemically (e.g., subcutaneously or intraperitoneally) or topically, starting at a defined time after infection.

-

Endpoint Analysis:

-

Lesion Size: The size of the resulting abscess or skin lesion is measured daily using calipers.

-

Bacterial Load: At the end of the study, the infected skin and underlying tissue are excised, homogenized, and plated for CFU enumeration.

-

Histopathology: Tissue samples are collected for histological analysis to evaluate the inflammatory infiltrate and tissue necrosis.

-

Cytokine Levels: Tissue homogenates can be analyzed for the presence of pro-inflammatory cytokines.

-

Visualizations: Mechanisms and Workflows

This compound's Antibacterial Mechanism of Action

This compound, like other tetracyclines, exerts its primary antibacterial effect by inhibiting protein synthesis.[6][7][8] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth. A key advantage of this compound is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[6][7][8]

This compound inhibits bacterial protein synthesis.

Immunomodulatory Effects of Tetracycline Class Antibiotics

Beyond their direct antibacterial activity, tetracyclines, including this compound, have been shown to possess anti-inflammatory properties.[4] This is achieved through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, tetracyclines can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby mitigating excessive inflammation and tissue damage.[4][9]

This compound's anti-inflammatory mechanism.

General Experimental Workflow for Murine Infection Models

The evaluation of a new antibiotic like this compound in a murine infection model follows a standardized workflow. This process ensures reproducibility and allows for the robust assessment of the drug's efficacy.

Workflow for in vivo antibiotic efficacy testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Minocycline reverses IL-17A/TRAF3IP2-mediated p38 MAPK/NF-κB/iNOS/NO-dependent cardiomyocyte contractile depression and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory activity of this compound in vitro and in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Omadacycline's Inhibition of Bacterial Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Omadacycline is a first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, engineered to overcome prevalent tetracycline resistance mechanisms.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis, targeting the 30S subunit of the bacterial ribosome.[3][4][5][6][7][8] This guide provides a detailed examination of this compound's interaction with the bacterial ribosome, its ability to circumvent key resistance pathways, and the experimental methodologies used to elucidate its function. Quantitative data from inhibitory and binding assays are presented to provide a comprehensive understanding of its potency and binding characteristics.

Core Mechanism of Action: Targeting the Bacterial Ribosome

Like other members of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][6] This process is initiated by its specific binding to the bacterial 70S ribosome, with high specificity for the 30S ribosomal subunit.[3][4][9]

Binding to the Primary Tetracycline Site

This compound binds to the primary tetracycline binding site on the 30S subunit.[3][4][9][10] This site is a well-characterized pocket in the 16S rRNA.[11] The core interaction physically obstructs the acceptor (A-site) of the ribosome.[4][7] By occupying this critical location, this compound prevents the stable accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site.[4][9][12] This blockage effectively halts the elongation phase of protein synthesis, as new amino acids cannot be incorporated into the growing polypeptide chain, leading to a bacteriostatic effect.[4][7] However, against certain pathogens like Haemophilus influenzae and Streptococcus pneumoniae, this compound has demonstrated bactericidal activity in vitro.[7]

Macromolecular synthesis experiments have confirmed that this compound's primary effect is the potent and preferential inhibition of protein synthesis, while largely sparing DNA, RNA, and peptidoglycan synthesis.[1][3][8][13]

Overcoming Tetracycline Resistance Mechanisms

A key advantage of this compound is its potent activity against bacterial strains that have acquired resistance to older tetracyclines.[2] This is achieved through structural modifications at the C7 and C9 positions of the tetracycline D-ring, which allow it to circumvent the two primary forms of tetracycline resistance: efflux pumps and ribosomal protection.[3][6][8][10]

Evasion of Efflux Pumps

Tetracycline-specific efflux pumps, encoded by genes such as tet(K) and tet(L), are membrane proteins that actively expel tetracyclines from the bacterial cell, preventing the antibiotic from reaching its ribosomal target.[1][3] The C7 modification on this compound's structure is designed to circumvent this mechanism, making it a poor substrate for these pumps.[3][6][10] Consequently, this compound maintains effective intracellular concentrations even in bacteria expressing these efflux systems.[1]

Overcoming Ribosomal Protection

Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are another major resistance mechanism.[1] These proteins bind to the ribosome and dislodge tetracycline from its binding site in a GTP-dependent manner, allowing protein synthesis to resume.[1] The novel aminomethyl substitution at the C9 position of this compound enhances its interaction with the ribosome.[3][6] This modification creates additional interactions that are thought to sterically hinder the binding of RPPs or otherwise increase this compound's binding affinity, allowing it to remain bound and active even in the presence of proteins like Tet(O).[1][3][14] Cell-free protein synthesis assays have demonstrated that this compound effectively inhibits protein synthesis regardless of the presence of Tet(O), a feat not achieved by tetracycline.[1][7]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, which demonstrate its potent inhibitory activity and binding affinity.

Table 1: Inhibition of Macromolecular and Protein Synthesis

| Metric | Bacterial Species / System | This compound IC₅₀ | Tetracycline IC₅₀ | Reference |

| Protein Synthesis | S. aureus (TET-S) | 0.20 µM | 0.49 µM | [1] |

| Protein Synthesis | S. aureus (tet(K), Efflux) | 0.23 µM | 15 µM | [1] |

| Protein Synthesis | S. aureus (tet(M), Ribosomal Protection) | 0.25 µM | >32 µM | [1] |

| DNA Synthesis | S. aureus (TET-S) | 26 µM | 30 µM | [1] |

| RNA Synthesis | S. aureus (TET-S) | >64 µM | >64 µM | [1] |

| Cell Wall Synthesis | S. aureus (TET-S) | 12 µM | 16 µM | [1] |

IC₅₀ (half-maximal inhibitory concentration) represents the concentration required to inhibit the synthesis pathway by 50%.

Table 2: Ribosome Binding and In Vitro Translation Inhibition

| Assay Type | System | This compound IC₅₀ | Minocycline IC₅₀ | Reference |

| Competitive Binding | E. coli 70S Ribosomes | 1.1 µM | 1.4 µM | [1] |

| In Vitro Translation | Cell-Free System (No Tet(O)) | ~0.5 µM | N/A | [1] |

| In Vitro Translation | Cell-Free System (With Tet(O)) | ~0.5 µM | N/A | [1] |

The competitive binding IC₅₀ represents the concentration of this compound required to displace 50% of a labeled tetracycline probe from the ribosome.[1]

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental approaches.